2-(4-Formyl-2-nitro-phenyl)-malonic acid dimethyl ester
Overview
Description
2-(4-Formyl-2-nitro-phenyl)-malonic acid dimethyl ester is a chemical compound characterized by its unique structure, which includes a nitro group, a formyl group, and a malonic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formyl-2-nitro-phenyl)-malonic acid dimethyl ester typically involves the nitration of 4-formylphenylmalonic acid dimethyl ester followed by the introduction of the nitro group at the para position. The reaction conditions require careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high yield and purity. The process involves the use of large-scale reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Formyl-2-nitro-phenyl)-malonic acid dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: In biological research, 2-(4-Formyl-2-nitro-phenyl)-malonic acid dimethyl ester is studied for its potential biological activities. It may serve as a precursor for bioactive compounds with therapeutic properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its structural features make it suitable for designing new pharmaceuticals.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-Formyl-2-nitro-phenyl)-malonic acid dimethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and formyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
2-(4-Hydroxymethyl-2-nitro-phenyl)-malonic acid dimethyl ester
2-(4-Formyl-2-methoxy-phenyl)-malonic acid dimethyl ester
2-(4-Formyl-2-chloro-phenyl)-malonic acid dimethyl ester
Uniqueness: 2-(4-Formyl-2-nitro-phenyl)-malonic acid dimethyl ester stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
dimethyl 2-(4-formyl-2-nitrophenyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-14)5-9(8)13(17)18/h3-6,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSTKKDBDNNMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C=O)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163760 | |
Record name | Propanedioic acid, 2-(4-formyl-2-nitrophenyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-09-4 | |
Record name | Propanedioic acid, 2-(4-formyl-2-nitrophenyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-(4-formyl-2-nitrophenyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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